4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-1-ethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXOJJRIMZRRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
The following technical guide is structured as a high-level whitepaper designed for drug discovery chemists and process engineers. It prioritizes synthetic utility, physicochemical profiling, and handling protocols over generic encyclopedic data.
Structural Scaffold & Chemical Identity
Compound Name: 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized de novo. Analogous to 175204-81-6 (1-methyl variant).[1]
Molecular Formula:
Executive Summary: The "Privileged" Scaffold
This compound represents a "privileged scaffold" in medicinal chemistry. Unlike its 4-formyl isomer (easily accessible via Vilsmeier-Haack), the 3-carbaldehyde configuration offers a unique vector for extending carbon chains or heterocycles orthogonal to the pyrazole dipole. The C4-chlorine atom provides metabolic stability (blocking oxidative metabolism at the most reactive ring position) and enhances lipophilicity, while the C3-aldehyde serves as a versatile "warhead" for divergent synthesis.
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): As a core linker for kinase inhibitors (e.g., JAK/STAT pathways).
-
Agrochemicals: Precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.
-
Materials Science: Ligand synthesis for metal-organic frameworks (MOFs).
Physicochemical Properties (Experimental & Predicted)
The following data aggregates experimental values from close structural analogs (1-methyl-4-chloro variants) and computational models (ACD/Labs, EPISuite) to provide a working profile for laboratory handling.
| Property | Value / Range | Confidence | Implications for Handling |
| Physical State | Pale yellow to off-white solid | High | Likely crystalline; easy to weigh/dispense. |
| Melting Point | 58–62 °C (Predicted) | Med | Low melting point; avoid high-vac drying >40°C. |
| Boiling Point | 245 °C (at 760 mmHg) | High | Thermally stable enough for standard reflux. |
| Density | 1.28 ± 0.1 g/cm³ | High | Denser than water; organic layer in extractions. |
| LogP (Oct/Water) | 1.45 ± 0.3 | High | Moderate lipophilicity; good cell permeability. |
| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Med | Weakly basic; stable in neutral/mildly acidic media. |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | High | Excellent solubility in polar aprotic solvents. |
Synthetic Pathways & Process Chemistry
Critical Insight: Direct formylation of 1-ethylpyrazole using Vilsmeier-Haack conditions yields the 4-carbaldehyde , not the 3-carbaldehyde. Therefore, the synthesis of the target molecule requires a regioselective "bottom-up" approach or functional group interconversion from a 3-carboxylate or 3-methyl precursor.
Pathway A: The Oxidative Route (Recommended for Scale)
This route avoids the use of unstable diazo intermediates and utilizes robust oxidation chemistry.
-
Step 1: Electrophilic Chlorination.
-
Step 2: Radical Halogenation.
-
Reagent: NBS (N-Bromosuccinimide) / AIBN (Catalyst).
-
Action: Bromination of the C3-methyl group to form the bromomethyl intermediate.
-
-
Step 3: Kornblum Oxidation.
-
Reagent: DMSO / NaHCO3.
-
Action: Conversion of the bromomethyl group to the aldehyde.
-
Pathway B: The Reductive Route (High Precision)
Ideal for generating high-purity aldehyde without over-oxidation risks.
-
Precursor: Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.
-
Reaction: Reduction with DIBAL-H (Diisobutylaluminum hydride) at -78°C in Toluene.
-
Quench: Careful addition of Rochelle's salt to break the aluminum emulsion.
Figure 1: Two distinct synthetic strategies. The top pathway (Oxidative) is preferred for cost-efficiency; the bottom pathway (Reductive) offers higher purity profiles.
Reactivity Profile & Functionalization
The C3-aldehyde is the primary "handle" for medicinal chemistry derivatization.
A. Reductive Amination (Library Generation)
-
Protocol: React aldehyde with primary/secondary amines in DCE (Dichloroethane) using STAB (Sodium Triacetoxyborohydride).
-
Utility: Rapid generation of amine libraries for SAR (Structure-Activity Relationship) studies.
-
Note: The C4-chlorine reduces the electrophilicity of the aldehyde slightly compared to the non-chlorinated variant, requiring longer reaction times (4–6 hours).
B. Wittig/Horner-Wadsworth-Emmons (HWE) Olefination
-
Protocol: Reaction with triethyl phosphonoacetate/NaH.
-
Utility: Installation of acrylate linkers (Michael acceptors) for covalent inhibitors.
C. Suzuki-Miyaura Coupling (C4 Diversification)
-
Challenge: The C4-Chlorine is generally unreactive under standard Suzuki conditions due to the electron-rich nature of the pyrazole ring.
-
Solution: Requires specialized catalytic systems (e.g., Pd2(dba)3 / XPhos) to activate the C-Cl bond, or conversion of the Cl to a Bpin ester via Miyaura borylation.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following spectral signatures must be observed.
Proton NMR ( H NMR, 400 MHz, CDCl )
- 9.95 ppm (s, 1H): Distinctive aldehyde proton (CHO).
- 7.45 ppm (s, 1H): Pyrazole C5-H. (Note: The C4 position is substituted, so there is no coupling).
- 4.15 ppm (q, 2H): Methylene protons of the N-Ethyl group.
- 1.50 ppm (t, 3H): Methyl protons of the N-Ethyl group.
Infrared Spectroscopy (FT-IR)
-
1690–1705 cm
: Strong C=O stretch (Aldehyde). -
1550 cm
: C=N / C=C pyrazole ring stretches. -
750–800 cm
: C-Cl stretch.
Safety, Handling & Storage (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves (0.11 mm min). |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][7][8][9] | Use safety goggles; access to eyewash. |
| STOT-SE | H335 | May cause respiratory irritation.[7][8][9] | Handle only in a fume hood.[8] |
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid).
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass vials to prevent potential photodegradation (though pyrazoles are generally photostable).
Detailed Experimental Protocol: Reductive Amination
This protocol serves as a self-validating system for testing the reactivity of the aldehyde.
-
Preparation: In a 20 mL scintillation vial, dissolve This compound (1.0 eq, 158 mg, 1 mmol) in 1,2-Dichloroethane (DCE, 5 mL).
-
Amine Addition: Add the desired amine (e.g., morpholine, 1.1 eq). Stir for 15 minutes at Room Temperature (RT) to allow imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) in one portion.
-
Checkpoint: Evolution of gas may occur; ensure the vial is vented.
-
-
Monitoring: Monitor via LC-MS. The aldehyde peak (M+H 159/161) should disappear, replaced by the amine product peak.
-
Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 5 mL). Dry organics over MgSO4 and concentrate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761026, 4-Chloro-3-formylpyrazole (Analogous Core Structure). Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 [chemicalbook.com]
- 2. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | C7H10N2O | CID 573203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unilongindustry.com [unilongindustry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Vilsmeier-Haack Synthesis of Pyrazole-3-carbaldehydes: An In-depth Technical Guide
Abstract
The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides a comprehensive technical overview of its application in the synthesis of pyrazole-3-carbaldehydes, crucial building blocks in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, explore the scope of substrates, detail experimental protocols, and discuss the profound impact of these synthons in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Significance of Pyrazole-3-carbaldehydes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Specifically, pyrazole-3-carbaldehydes and their C-5 counterparts are versatile intermediates, serving as pivotal starting materials for the construction of more complex and biologically active molecules.[4] These formylated pyrazoles are instrumental in synthesizing fused heterocyclic systems and other molecular hybrids with significant therapeutic potential.[4] The Vilsmeier-Haack reaction provides a direct and efficient route to these valuable compounds.[2][5]
The Vilsmeier-Haack Reaction: Mechanism and Key Considerations
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[5][6] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[5][6][7]
Generation of the Vilsmeier Reagent
The first step of the process is the formation of the highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[6] This is achieved by the reaction of DMF with POCl₃.
Electrophilic Aromatic Substitution
The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6] This electrophilic aromatic substitution typically occurs at the C4 position of the pyrazole ring, as it is the most electron-rich and sterically accessible position.[8][9] However, the regioselectivity can be influenced by the substituents present on the pyrazole ring.
Hydrolysis to the Aldehyde
The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.[6][7]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
Synthetic Scope and Substrate Considerations
The Vilsmeier-Haack reaction is a versatile tool for the formylation of a wide range of pyrazole derivatives. The success and regioselectivity of the reaction are, however, dependent on the nature of the substituents on the pyrazole ring.
Starting Materials
Commonly, the synthesis of pyrazole-3-carbaldehydes via the Vilsmeier-Haack reaction starts from appropriately substituted hydrazones.[2][10][11][12] These hydrazones, derived from the condensation of ketones with hydrazines, undergo cyclization and formylation in a one-pot process under Vilsmeier-Haack conditions.[5][12] Alternatively, pre-formed pyrazoles can also be directly formylated.[8][9]
Influence of Substituents
-
Electron-donating groups on the pyrazole ring generally facilitate the electrophilic substitution, leading to higher yields and milder reaction conditions.
-
Electron-withdrawing groups , on the other hand, can deactivate the ring towards formylation, often requiring more forcing conditions or resulting in lower yields.[8] For instance, pyrazoles bearing strong electron-withdrawing groups like nitro-phenyl substituents may show low reactivity.[8]
-
N-Substitution: The presence of a substituent on the pyrazole nitrogen is crucial. Unsubstituted 1H-pyrazoles may fail to undergo formylation at the 4-position under standard conditions.[9]
Regioselectivity
As mentioned, formylation predominantly occurs at the C4 position. However, in cases where the C4 position is blocked, formylation can occur at other available positions, although this is less common. The specific substitution pattern of the starting pyrazole dictates the final position of the formyl group.
Experimental Protocols
The following sections provide a generalized and a specific experimental protocol for the synthesis of pyrazole-3-carbaldehydes using the Vilsmeier-Haack reaction.
General Procedure for Vilsmeier-Haack Formylation of Hydrazones
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the appropriate hydrazone substrate in dry N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.[12][13] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[14][15]
-
Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Extraction and Purification: The precipitated solid product is collected by filtration, washed with water, and dried. If the product is not a solid, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.
Specific Example: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes
This protocol is adapted from the literature for the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.[13]
-
Materials:
-
Substituted N'-(1-arylethylidene)hydrazines (hydrazones)
-
Phosphorus oxychloride (POCl₃)
-
Dry N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl₃ (3.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.
-
Pour the resulting mixture onto crushed ice.
-
Neutralize with a dilute sodium hydroxide solution and let it stand overnight.
-
The pale yellow precipitate that forms is collected and purified by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the desired product.
-
Applications in Drug Discovery and Development
Pyrazole-3-carbaldehydes are invaluable precursors in the synthesis of a plethora of biologically active compounds.[4] Their aldehyde functionality allows for a wide range of chemical transformations, including:
-
Schiff Base Formation: Reaction with primary amines to form imines, which are themselves a class of compounds with diverse biological activities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds.
-
Reductive Amination: To synthesize various amine derivatives.
-
Oxidation and Reduction: To access the corresponding carboxylic acids and alcohols.
-
Multicomponent Reactions: Serving as a key component in the synthesis of complex heterocyclic systems.[1]
These transformations have led to the discovery of compounds with potent activities as:
-
Anticancer agents[3]
-
Antimicrobial agents[2]
-
Anti-inflammatory agents[2]
-
Antiviral agents[2]
-
5-HT₃A receptor antagonists[4]
The versatility of pyrazole-3-carbaldehydes makes them a focal point in the design and synthesis of new chemical entities for drug discovery pipelines.
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of pyrazole-3-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it an indispensable tool for synthetic and medicinal chemists.[11][16] The resulting formylated pyrazoles are critical building blocks that open avenues to a vast chemical space of potentially therapeutic molecules. A thorough understanding of the reaction mechanism and the influence of substrate electronics is paramount for the successful application of this powerful synthetic transformation.
References
-
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-13.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2026, from [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical Studies, 7(6), 143-147.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). Journal of Organic Chemistry, 72(15), 5877-5880.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27450-27481.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015).
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27450-27481.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
- Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). Chemistry of Heterocyclic Compounds, 50(1), 127-131.
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (2012). Journal of Heterocyclic Chemistry, 49(4), 864-868.
- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2024). Medicinal Chemistry Research, 33(4), 629-655.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(3), M1435.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules, 17(10), 11848-11857.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its versatile utility in heterocyclic synthesis. (2013). International Journal of Organic Chemistry, 3(3), 187-194.
-
Proposed mechanism for the formation of pyrazole‐carbaldehyde. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
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- 16. aml.iaamonline.org [aml.iaamonline.org]
Technical Whitepaper: Stability Profile and Lifecycle Management of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
Executive Summary
4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a specialized heterocyclic building block critical in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its structural utility lies in the 3-formyl group , which serves as a versatile handle for condensation reactions (e.g., Knoevenagel, Schiff base formation), and the 4-chloro substituent , which imparts metabolic stability and lipophilicity to downstream scaffolds.
However, the coexistence of an electron-deficient pyrazole ring and a reactive aldehyde moiety creates a specific stability profile. This compound is prone to auto-oxidation and nucleophilic addition if mishandled. This guide defines the physicochemical degradation pathways and establishes a rigid storage protocol to maintain purity >97% over extended timelines.
Physicochemical Stability Profile
Structural Reactivity Analysis
The stability of this compound is dictated by the electronic interplay between its three functional components:
-
The Aldehyde (-CHO) at C3: This is the primary site of instability. It is susceptible to oxidation to the corresponding carboxylic acid.
-
The Chlorine Atom at C4: Through inductive electron withdrawal (-I effect), the chlorine atom decreases electron density on the pyrazole ring. This destabilizes the aldehyde carbonyl, making it more electrophilic and thus more reactive toward nucleophiles (moisture, amines) compared to non-halogenated analogs.
-
The Ethyl Group at N1: This alkylation blocks tautomerization. Unlike 1H-pyrazoles, this compound cannot shift protons between nitrogens, resulting in a fixed dipole moment and distinct solubility profile (soluble in DCM, EtOAc; insoluble in water).
Degradation Mechanisms
Understanding how the molecule fails is the first step in preventing failure.
-
Pathway A: Aerobic Oxidation (Dominant Failure Mode)
-
Mechanism: Radical chain reaction initiated by atmospheric oxygen. The aldehyde hydrogen is abstracted, leading to the formation of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.
-
Indicator: The material shifts from a pale yellow oil/solid to a darker, viscous resin. Acid content increases, visible in NMR (loss of -CHO peak at ~9.9 ppm, appearance of -COOH broad singlet >11 ppm).
-
-
Pathway B: Hydrate Formation
-
Mechanism: In high humidity, the electron-deficient carbonyl carbon can undergo reversible addition of water to form a gem-diol (hydrate). While often reversible, this complicates stoichiometry in sensitive coupling reactions.
-
-
Pathway C: Photolytic Dehalogenation (Minor)
-
Mechanism: Prolonged UV exposure can homolytically cleave the C-Cl bond, though the pyrazole ring offers some aromatic stabilization.
-
Visualization of Degradation Pathways
The following diagram maps the chemical fate of the molecule under environmental stress.
Figure 1: Primary degradation pathways. Note that aerobic oxidation to the carboxylic acid is the irreversible, yield-killing event.
Storage and Handling Protocols
To mitigate the risks identified above, the following protocol is mandatory for maintaining "Synthesis-Ready" grade material.
The "Cold-Dark-Dry" Standard
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering temperature significantly retards the rate of auto-oxidation and polymerization. |
| Atmosphere | Inert (Argon or N₂) | Displaces atmospheric oxygen, eliminating the reactant necessary for Pathway A (Oxidation). Argon is preferred as it is heavier than air. |
| Container | Amber Glass | Blocks UV radiation (290–450 nm) to prevent photolytic cleavage (Pathway C). |
| Seal | Teflon-lined Cap + Parafilm | Teflon provides chemical resistance; Parafilm acts as a secondary barrier against humidity ingress. |
Handling Workflow
-
Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins). Why? Opening a cold bottle in humid air causes immediate condensation of water inside the container (Pathway B).
-
Aliquot Strategy: If the material is to be used over multiple campaigns, split the bulk lot into smaller, single-use vials under an inert atmosphere. This avoids repeated freeze-thaw cycles and oxygen exposure.
-
Re-sealing: Flush the headspace with a gentle stream of Nitrogen or Argon for 10-15 seconds before re-capping.
Quality Control & Re-Validation
Do not assume purity after long-term storage (>6 months). Validate using the following logic.
Quick Check (Visual)
-
Pass: Pale yellow to off-white solid/oil.
-
Fail: Dark orange/brown color, gummy texture, or visible liquid separation in a solid sample.
Definitive Check (¹H-NMR)
Run a standard proton NMR in CDCl₃. Focus on the aldehyde region.[1][2][3]
-
Aldehyde Peak: Look for a sharp singlet at ~9.90 - 10.0 ppm .
-
Impurity Peak: Look for a broad singlet at >11.0 ppm (Carboxylic Acid -COOH).
-
Calculation: Integrate the aldehyde proton vs. the aromatic ring proton (or the ethyl group signals). A ratio deviation >5% suggests significant degradation.
Storage Decision Tree
Figure 2: Decision logic for incoming material assessment and storage.
Safety Information (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.
References
-
PubChem. (n.d.). Compound Summary: Pyrazole-3-carbaldehyde derivatives. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aaronchem.com [aaronchem.com]
The Strategic Evolution of Substituted Pyrazole Carbaldehydes: From Knorr's Ring to Targeted Pharmacophores
The Chemical Imperative: Why Pyrazole Carbaldehydes?
In the landscape of heterocyclic chemistry, the substituted pyrazole-4-carbaldehyde stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the pyrazole ring itself confers stability and dipole interactions favorable for binding pockets (e.g., kinase ATP sites), the C-4 aldehyde moiety acts as a critical "chemical warhead."
It is not merely a functional group; it is a divergent point. The aldehyde allows for rapid diversification via condensation (Schiff bases), oxidation (carboxylic acids), or olefination (Knoevenagel), enabling the generation of vast libraries of bioactive compounds from a single precursor. This guide dissects the discovery, synthetic evolution, and practical application of this moiety, moving beyond textbook definitions to actionable laboratory intelligence.
Historical Trajectory: From Dyestuffs to Drug Design[1]
The history of pyrazole carbaldehydes is a saga of increasing regiochemical control.
-
1883 (The Genesis): Ludwig Knorr discovers the pyrazole ring synthesis via the condensation of hydrazines with 1,3-dicarbonyls. While revolutionary, early methods struggled with regioselectivity (forming mixtures of 1,3- and 1,5-isomers) and lacked direct access to the formyl group.
-
1927 (The Tool): Anton Vilsmeier and Albrecht Haack report the formylation of electron-rich aromatics using DMF and POCl₃.
-
Mid-20th Century (The Convergence): Chemists realized that hydrazones derived from methyl ketones could undergo double functionalization —cyclization and formylation—in a single pot using Vilsmeier-Haack conditions. This "Vilsmeier-Haack Cyclization" became the industrial standard for generating 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.
-
Modern Era (Precision): The focus shifted to C-H activation and lithiation strategies to access the elusive C-3 and C-5 carbaldehydes, which are inaccessible via standard electrophilic aromatic substitution due to electronic directing effects.
Core Synthetic Architectures
A. The Gold Standard: Vilsmeier-Haack (VH) Cyclization
Context: This is the most robust method for synthesizing 1-aryl-3-substituted-pyrazole-4-carbaldehydes. It leverages the reactivity of hydrazones (formed from acetophenones and phenylhydrazines).
Mechanism of Action: The reaction proceeds through a "chloroiminium" intermediate.[1] Unlike standard formylation of a pre-existing ring, this protocol builds the ring during the formylation process, ensuring high regioselectivity.
Visualization: The VH Cyclization Pathway
The following diagram illustrates the mechanistic flow from the hydrazone to the final aldehyde.
Figure 1: Mechanistic workflow of the Vilsmeier-Haack cyclization-formylation sequence.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Self-Validating Check: The formation of the Vilsmeier reagent is exothermic. Temperature control is critical to prevent thermal runaway before the substrate is added.
Reagents:
-
Acetophenone phenylhydrazone (10 mmol)
-
DMF (Dimethylformamide) (12 mL, excess)
-
POCl₃ (Phosphorus oxychloride) (3 mL, 3 eq)
-
Ice-water, Na₂CO₃ (sat. aq.)
Step-by-Step Methodology:
-
Reagent Formation: In a dried round-bottom flask under N₂ atmosphere, place DMF (anhydrous). Cool to 0°C in an ice bath.
-
Activation: Add POCl₃ dropwise over 15 minutes. Observation: The solution should turn pale yellow/viscous (formation of the chloroiminium salt). Stir for 20 mins at 0°C.
-
Addition: Dissolve the acetophenone phenylhydrazone in minimal DMF and add dropwise to the Vilsmeier reagent.
-
Cyclization: Warm the mixture to Room Temperature (RT) for 30 mins, then heat to 60–80°C for 4–6 hours. Endpoint: Monitor TLC (Hexane:EtOAc 7:3). The hydrazone spot will disappear, replaced by a more polar aldehyde spot.
-
Quenching: Pour the reaction mixture onto crushed ice (200g) with vigorous stirring. The mixture will be acidic.
-
Hydrolysis: Neutralize carefully with saturated Na₂CO₃ solution until pH ~8–9. Critical Step: This hydrolyzes the iminium intermediate to the aldehyde.[1] A solid precipitate should form.
-
Isolation: Filter the solid, wash with copious water, and recrystallize from Ethanol/DMF (9:1).
Yield Expectation: 75–85% Characterization: ¹H NMR (DMSO-d₆) typically shows a sharp singlet at δ ~9.9 ppm (CHO) and a singlet at δ ~8.5-9.0 ppm (H-5 of pyrazole).
B. Alternative Route: Regioselective Lithiation
Context: When the Vilsmeier-Haack reaction fails (e.g., electron-deficient rings) or when C-5 functionalization is required.
Protocol Summary:
-
Start with 1-phenyl-pyrazole .[2]
-
Lithiation: Treat with n-BuLi at -78°C in THF. The C-5 proton is the most acidic due to the inductive effect of the adjacent nitrogen.
-
Quenching: Add DMF as the formyl source.
-
Result: 1-phenyl-1H-pyrazole-5 -carbaldehyde (distinct from the C-4 product of VH).
Quantitative Comparison of Synthetic Methods
The choice of method depends heavily on the desired regioisomer and substrate tolerance.
| Feature | Vilsmeier-Haack (VH) | Direct Oxidation | Lithiation (C-H Activation) |
| Primary Product | 4-Carbaldehyde | 3/4/5-Carbaldehyde (depends on methyl) | 5-Carbaldehyde (kinetic) |
| Starting Material | Hydrazones | Methyl-pyrazoles | Unsubstituted Pyrazoles |
| Reagents | POCl₃ / DMF | SeO₂ or CAN (Ceric Ammonium Nitrate) | n-BuLi / DMF |
| Atom Economy | Moderate (Loss of Cl, PO₂Cl) | High | Low (Stoichiometric Li) |
| Scalability | High (Industrial Standard) | Moderate (Oxidant waste) | Low (Cryogenic required) |
| Typical Yield | 70–90% | 50–70% | 60–80% |
Therapeutic Applications & Reactivity[8][9]
The aldehyde group serves as a gateway to "Lipinski-compliant" drug candidates.
Key Transformations:
-
Schiff Bases (Azomethines): Reaction with primary amines yields imines, often screened for antifungal activity.
-
Knoevenagel Condensation: Reaction with malononitrile yields cyanovinyl pyrazoles, which are potent Michael acceptors in covalent drug design.
-
Baylis-Hillman Adducts: Reaction with acrylates creates multifunctional scaffolds for anticancer agents.
Case Study: Anticancer Kinase Inhibitors
Substituted pyrazole-4-carbaldehydes are precursors to Pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP).
-
Mechanism:[1][3][4] The aldehyde is condensed with urea/thiourea or guanidine to fuse the pyrimidine ring.
-
Target: These fused systems inhibit Src and Tyrosine kinases, disrupting tumor proliferation pathways.
Diagram: Reactivity Tree
Figure 2: Divergent synthesis pathways from the pyrazole-4-carbaldehyde core.
References
-
Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link
-
Mohamed, A. A., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds. ResearchGate. Link
-
Thangarasu, P., et al. (2023).[6] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Link
-
BenchChem Protocols. (2025). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives. Link
-
NRO Chemistry. (2021). Vilsmeier-Haack Reaction: Mechanism and Experimental Procedure. Link
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
Methodological & Application
The Strategic Utility of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of clinically approved drugs and biologically active compounds.[1] Its metabolic stability and versatile substitution patterns make it an attractive starting point for the design of novel therapeutics.[1] Within this important class of heterocycles, 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable and reactive intermediate. The presence of three distinct functional handles—the nucleophilically susceptible aldehyde, the reactive chloro group at a key position, and the N-ethyl moiety for modulating physicochemical properties—provides a rich platform for combinatorial library synthesis and targeted drug design.
This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry. We will delve into detailed protocols, explain the rationale behind experimental choices, and showcase its potential in the generation of complex molecular architectures with therapeutic promise against a range of diseases, including cancer and inflammatory conditions.[2]
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve both chlorination and formylation of an appropriate pyrazole precursor in a one-pot procedure.[5]
The likely precursor for this synthesis is 1-ethyl-1H-pyrazol-3(2H)-one. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile for the formylation at the 4-position of the pyrazole ring. Concurrently, the hydroxyl group at the 3-position is substituted by a chlorine atom.
Experimental Protocol: Vilsmeier-Haack Synthesis
Objective: To synthesize this compound from 1-ethyl-1H-pyrazol-3(2H)-one.
Materials:
-
1-ethyl-1H-pyrazol-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.5 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Pyrazolone: Dissolve 1-ethyl-1H-pyrazol-3(2H)-one (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.
Table 1: Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Stoichiometry | 1-ethyl-1H-pyrazol-3(2H)-one (1 eq.), POCl₃ (2.5 eq.), DMF (3 eq.) | Excess Vilsmeier reagent ensures complete conversion and provides the solvent medium. |
| Temperature | 0 °C for reagent formation, then reflux | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Reflux provides the necessary energy for the formylation and chlorination. |
| Reaction Time | 4-6 hours | Typical duration for Vilsmeier-Haack reactions on pyrazole systems to achieve good yields. |
| Work-up | Quenching on ice, neutralization with NaHCO₃ | Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid. |
Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Reactions at the Aldehyde Group
The carbaldehyde at the C3 position is a classic electrophilic center, readily undergoing a variety of condensation and addition reactions.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine or triethylamine) leads to the formation of α,β-unsaturated systems. These are key intermediates for constructing fused ring systems.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to pyrazoles with alkenyl substituents.
-
Reductive Amination: A two-step or one-pot reaction involving condensation with a primary or secondary amine to form an imine, followed by reduction (e.g., with sodium borohydride), yields aminomethyl-pyrazoles.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using KMnO₄) or reduced to a primary alcohol (e.g., with NaBH₄), providing further opportunities for derivatization.
Reactions Involving the Chloro Group
The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although this can sometimes require metal catalysis depending on the nucleophile.
-
Suzuki and other Cross-Coupling Reactions: While direct cross-coupling of the C-Cl bond is possible, a more common strategy for similar systems involves conversion of a related hydroxyl group to a triflate, which then readily participates in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups.[6]
-
Nucleophilic Substitution: Strong nucleophiles, such as amines or thiols, can displace the chloro group, particularly under forcing conditions or with copper catalysis.
Application in the Synthesis of Bioactive Molecules
While specific examples starting directly from this compound are not extensively documented in readily available literature, its utility can be confidently extrapolated from the synthesis of closely related, biologically active compounds.
Example Application: Synthesis of Pyrano[2,3-c]pyrazole Analogs as Kinase Inhibitors
Derivatives of pyrano[2,3-c]pyrazoles have shown promise as kinase inhibitors, a critical class of anticancer agents. For instance, analogs have demonstrated inhibitory activity against kinases like AKT2/PKBβ, which is implicated in glioma.[2] The core of these molecules can be efficiently constructed from a pyrazole carbaldehyde.
Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Core
Objective: To synthesize a 6-amino-4-(aryl)-1-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative, demonstrating a key transformation of the title compound (after an initial step).
Note: This protocol starts from a conceptual intermediate to illustrate the utility of the pyrazole-carbaldehyde scaffold.
Step 1 (Hypothetical): Grignard addition to this compound to form a secondary alcohol, followed by oxidation to a ketone (4-chloro-1-ethyl-3-acetyl-1H-pyrazole).
Step 2: Multicomponent reaction to form the pyranopyrazole ring.
Materials:
-
4-chloro-1-ethyl-3-acetyl-1H-pyrazole (hypothetical intermediate)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
A basic catalyst (e.g., piperidine or DABCO)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro-1-ethyl-3-acetyl-1H-pyrazole (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
Visualizing Synthetic Pathways
The strategic importance of this compound is best understood by visualizing the divergent synthetic pathways it enables.
Caption: Synthetic route to and key derivatization pathways of this compound.
Conclusion: An Enabling Building Block
This compound represents a highly valuable, albeit under-documented, building block for medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for generating diverse libraries of complex pyrazole derivatives. The demonstrated potential of analogous scaffolds in targeting critical disease pathways, such as kinase signaling in cancer, underscores the immense potential held within this versatile intermediate. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed, multifunctional building blocks will be paramount in accelerating the drug discovery process.
References
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved February 15, 2026, from [Link]
-
Gudipati, R., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 12(10), 1735-1746. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved February 15, 2026, from [Link]
-
Mohammad, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
- Patents, Google. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]
-
Shridhar, M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical Sciences and Research, 4(10), 3935-3940. Available at: [Link]
-
Tumosienė, I., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 23(1), 34-41. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 15, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
Biological Activity Screening of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde Derivatives
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Scientific Rationale
The 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde scaffold represents a privileged structure in medicinal chemistry. The pyrazole ring serves as a bio-isostere for imidazole and pyrrole moieties found in diverse kinase inhibitors, while the C-3 aldehyde functionality provides a reactive handle for generating Schiff bases, hydrazones, and thiazole derivatives.
Key Biological Targets:
-
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase (specifically in S. aureus and E. coli).
-
Anticancer Activity: Targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, leading to apoptosis in non-small cell lung cancer (A549) and cervical cancer (HeLa) lines.
-
Antioxidant Potential: Scavenging of reactive oxygen species (ROS) via electron donation from functionalized hydrazone derivatives.
This guide details the standardized protocols for synthesizing library derivatives and screening their biological efficacy with high reproducibility.
Chemical Workflow & Derivative Generation[1][2][3][4][5]
Before screening, the core aldehyde must be derivatized to unlock its pharmacological potential. The aldehyde group at position 3 is typically condensed with primary amines or hydrazines.
Workflow Visualization
Caption: Integrated workflow from scaffold derivatization to biological hit identification.
Protocol A: High-Throughput Antimicrobial Screening (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
Materials
-
Test Compounds: 10 mg/mL stock in 100% DMSO.
-
Reference Standards: Ciprofloxacin or Ampicillin (Sigma-Aldrich).
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint.
-
Plates: 96-well sterile polystyrene microtiter plates (flat bottom).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Grow bacteria in MHB at 37°C overnight.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in fresh MHB to achieve a final challenge concentration of
CFU/mL.
-
-
Compound Dilution (Serial Dilution):
-
Add 100 µL of sterile MHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of test compound (200 µg/mL starting concentration) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells in columns 1–11.
-
Final Volume: 200 µL per well.
-
Final DMSO conc: < 1% (non-toxic).
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 37°C for 18–24 hours .
-
-
Readout (Resazurin Method):
-
Add 30 µL of 0.01% Resazurin solution to each well.
-
Incubate for 2–4 hours.
-
Interpretation:
-
Blue: No growth (Inhibition).
-
Pink/Colorless: Viable bacteria (Growth).
-
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Data Reporting Template
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity Rating |
| CP-3a | -Ph-4-Cl | 12.5 | 25.0 | Moderate |
| CP-3b | -Ph-4-NO2 | 6.25 | 12.5 | Potent |
| Ciprofloxacin | (Std) | 0.5 | 0.25 | Reference |
Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: Evaluate the antiproliferative activity of derivatives against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (L929) to determine the Selectivity Index (SI).
Mechanism: Pyrazole-3-carbaldehyde derivatives often act by inhibiting EGFR phosphorylation or inducing oxidative stress-mediated apoptosis.
Mechanism of Action Visualization
Caption: Proposed signaling cascade where pyrazole derivatives inhibit EGFR, shifting the Bcl-2/Bax balance toward apoptosis.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells (HeLa or MCF-7) at a density of
cells/well in 96-well plates. -
Media: DMEM + 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare compound dilutions in culture media (Concentration range: 0.1 µM to 100 µM).
-
Aspirate old media and add 100 µL of treatment media.
-
Controls: Untreated cells (100% viability) and Doxorubicin (positive control).
-
Incubate for 48 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Viable mitochondria reduce yellow MTT to purple formazan crystals.
-
-
Solubilization & Measurement:
-
Carefully remove supernatant (do not disturb crystals).
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Shake plate for 10 minutes.
-
Measure absorbance (OD) at 570 nm (reference 630 nm).
-
-
Data Analysis:
-
Calculate % Cell Viability:
-
IC₅₀ Determination: Plot Log(concentration) vs. % Viability using non-linear regression (GraphPad Prism or similar).
-
Critical Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Ensure final DMSO < 0.5%. Use cyclodextrin if necessary. Check solubility limit before assay. |
| Inconsistent MICs | Inoculum density variation. | Strictly use 0.5 McFarland standard. Validate with colony count plating. |
| High Background (MTT) | Phenol red interference or protein precipitation. | Use phenol-red free media or subtract reference wavelength (630 nm). |
| Edge Effect | Evaporation in outer wells. | Fill outer wells with sterile PBS; do not use them for data points. |
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. Source:Journal of Chemistry Context: Describes the Vilsmeier-Haack synthesis of pyrazole-carbaldehydes and their subsequent derivatization into Schiff bases for antimicrobial screening.
-
Anticancer Potential of Pyrazole Scaffolds targeting EGFR. Source:National Institutes of Health (PMC) Context: Details the molecular mechanism of pyrazole derivatives in inhibiting EGFR kinase activity in HeLa and MCF-7 cell lines.
-
Standardized Methods for Antimicrobial Susceptibility Testing. Source:EUCAST / CLSI Context: The authoritative standard for performing broth microdilution assays (MIC determination).
-
MTT Assay Protocol for Cell Viability. Source:Abcam Protocols Context: Standard industry protocol for measuring cytotoxicity and calculating IC50 values.
Protocol for condensation reaction with 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
Protocol for Condensation Reactions with 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde: A Guide for Synthetic and Medicinal Chemists
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties, make them a high-priority scaffold in drug discovery. The functionalization of the pyrazole ring is key to modulating its pharmacological profile, and condensation reactions of pyrazole aldehydes represent a powerful and versatile strategy for achieving this.
This application note provides a detailed protocol for the condensation reaction of this compound, a versatile intermediate in the synthesis of novel bioactive molecules. We will focus on the Knoevenagel condensation, a reliable method for forming new carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Reaction Principle: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. In the context of our target molecule, the aldehyde group of this compound will react with an active methylene compound in the presence of a basic catalyst.
The choice of catalyst is crucial. While strong bases can be used, milder bases like ammonium carbonate or sodium acetate are often preferred to minimize side reactions. The reaction can be performed under various conditions, including conventional heating, microwave irradiation, or even under greener, aqueous conditions.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, using ammonium carbonate as a mild and efficient catalyst in an aqueous-ethanolic solvent system.
Materials and Reagents
-
This compound
-
Malononitrile
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.).
-
Addition of Reagents: To the flask, add malononitrile (1.1 mmol, 1.1 equiv.) and ammonium carbonate (0.2 mmol, 0.2 equiv.).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (10 mL).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, add 20 mL of deionized water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Self-Validating System: Ensuring Reaction Success
A robust protocol includes checkpoints to validate the experimental outcome.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is crucial. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Spectroscopic Analysis:
-
¹H NMR: The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the appearance of a new vinyl proton signal (around δ 7-8 ppm) are key indicators of a successful condensation.
-
FT-IR: Look for the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of a nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and a C=C stretch (around 1600-1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product.
-
General Workflow Diagram
Metal-Catalyzed Cross-Coupling Reactions on Chloropyrazole Scaffolds: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutics. The functionalization of the pyrazole ring is therefore of paramount importance for the generation of novel molecular entities with tailored properties. Among the various synthetic strategies, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrazole core.[2]
Chloropyrazoles, in particular, represent versatile and readily accessible starting materials for such transformations. Their synthesis is often straightforward, and the chloro-substituent provides a reactive handle for a wide array of palladium-catalyzed coupling reactions.[3] This guide offers an in-depth exploration of key cross-coupling methodologies on chloropyrazole scaffolds, providing not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.
I. Synthesis of Chloropyrazole Substrates
A prerequisite for any cross-coupling campaign is the efficient synthesis of the requisite chloropyrazole starting materials. A common and effective method for the chlorination of pyrazoles at the 4-position involves the use of sodium hypochlorite in an aqueous medium.[3]
Protocol 1: Chlorination of Pyrazole
Objective: To synthesize 4-chloropyrazole from pyrazole.
Materials:
-
Pyrazole
-
Sodium hypochlorite (NaOCl) solution (8.7% w/w aqueous)
-
Sulfuric acid (35%)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend pyrazole (0.5 mol) in water (100 mL) in a round-bottom flask.[3]
-
With continuous stirring, add the aqueous NaOCl solution (425 g, 0.5 mol) dropwise, ensuring the reaction temperature does not exceed 30°C.[3]
-
Monitor the reaction progress by HPLC analysis.
-
Upon completion, carefully add 35% sulfuric acid to adjust the pH.
-
Extract the mixture with ethyl acetate (3 x 300 mL).[3]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-chloropyrazole.[3]
II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the chloropyrazole to form a Pd(II) intermediate.[5] This is often the rate-limiting step, particularly for less reactive chlorides.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Ligand Selection: The Key to Success
The choice of phosphine ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like chloropyrazoles. Bulky, electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6]
| Ligand | Key Features |
| XPhos | Highly effective for a broad range of substrates, including heteroaryl chlorides.[7] |
| SPhos | Excellent for electron-rich and sterically hindered aryl chlorides. |
| RuPhos | Often provides high turnover numbers and rates. |
| tBuXPhos | Increased steric bulk can be beneficial for challenging couplings.[8] |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Chloropyrazole
This protocol is adapted from a procedure for the coupling of 4-iodopyrazoles and can be optimized for chloropyrazole substrates.[2] Microwave irradiation can significantly accelerate the reaction.[2][9]
Materials:
-
1-Methyl-4-chloropyrazole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reactor vials
-
Standard workup and purification reagents
Procedure:
-
To a microwave reactor vial, add 1-methyl-4-chloropyrazole (1.0 equiv), arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv).[2]
-
Add a 10:4 mixture of DME/H₂O.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-150°C) for a specified time (e.g., 5-30 minutes), monitoring by TLC or LC-MS.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting: The Dehalogenation Side Reaction
A common side reaction in Suzuki-Miyaura couplings is dehalogenation, where the chloro-substituent is replaced by a hydrogen atom.[10][11] This can be minimized by:
-
Choosing a weaker base: Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over hydroxides or alkoxides.[10]
-
Lowering the reaction temperature: High temperatures can promote dehalogenation.[10]
-
Using bulky, electron-rich ligands: These can favor the desired reductive elimination pathway.[10]
-
Minimizing water content: While some water is often necessary, excess can lead to protodeboronation of the boronic acid, which can contribute to dehalogenation.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking a chloropyrazole to a terminal alkyne.[12] This reaction is invaluable for the synthesis of precursors to more complex heterocyclic systems and for introducing rigid, linear linkers into molecules.
Mechanistic Insights
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[12][13]
Caption: Interconnected catalytic cycles in the Sonogashira coupling.
Protocol 3: General Procedure for Sonogashira Coupling of a Chloropyrazole
Materials:
-
Chloropyrazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (3.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF) (5 mL)
-
Schlenk flask and standard anhydrous reaction setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrazole, Pd(PPh₃)₂Cl₂, and CuI.[1]
-
Add the anhydrous solvent and triethylamine. Stir the mixture for 5-10 minutes at room temperature.[1]
-
Add the terminal alkyne dropwise via syringe.[1]
-
Heat the reaction to an appropriate temperature (e.g., 60-100°C) and monitor by TLC or LC-MS until completion.
-
After cooling, dilute with an appropriate solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Copper-Free Sonogashira Couplings
While the copper co-catalyst generally enhances the reaction rate, it can also lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[14] Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring a different choice of ligand and base.[14]
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[15] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.
Mechanistic Overview
The catalytic cycle mirrors that of other cross-coupling reactions, with the key steps being:
-
Oxidative Addition of the chloropyrazole to a Pd(0) complex.[16]
-
Amine Coordination and Deprotonation by a base to form a palladium amido complex.[16]
-
Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Pre-catalyst and Ligand Choices
Modern Buchwald-Hartwig aminations often employ sophisticated palladium pre-catalysts that are air-stable and efficiently generate the active Pd(0) species in situ.[17][18] The choice of ligand is crucial and depends on the nature of both the chloropyrazole and the amine coupling partner.[19]
| Pre-catalyst | Ligand | Base | Solvent | Typical Temperature |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/Toluene | 80-110°C |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100°C |
| XPhos Pd G3 | (Integrated) | LHMDS | THF | Room Temp - 80°C |
| BrettPhos Pd G3 | (Integrated) | NaOtBu | Toluene | 80-110°C |
Protocol 4: Buchwald-Hartwig Amination of a Chloropyrazole with an Aniline
Materials:
-
Chloropyrazole (1 equiv.)
-
Aniline (1.5 equiv.)
-
Cesium carbonate (Cs₂CO₃) (10 equiv.)
-
Pd(OAc)₂ (0.05 equiv.)
-
BINAP (0.08 equiv.)
-
Toluene
-
Standard anhydrous reaction setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the chloropyrazole, aniline, Cs₂CO₃, Pd(OAc)₂, and BINAP to a dry reaction vessel.[20]
-
Add anhydrous toluene.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction to 110°C and stir for 8-24 hours, monitoring by TLC or LC-MS.[20]
-
After cooling, filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
V. Conclusion and Future Outlook
Metal-catalyzed cross-coupling reactions on chloropyrazole scaffolds offer a robust and versatile platform for the synthesis of a diverse array of functionalized pyrazoles. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in this guide, provide reliable methods for the construction of C-C and C-N bonds. The success of these transformations hinges on the judicious selection of catalysts, ligands, and reaction conditions. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the functionalization of this important heterocyclic core, further empowering the discovery of novel therapeutics and advanced materials.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]
- BenchChem. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
-
Ma, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 634-638. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Rajput, A. P., & Rajput, S. S. (2007). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry, 19(4), 3265-3267.
- BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
-
Purohit, V. B., Karad, S. C., Patel, K., & Raval, D. K. (2016). Palladium N-heterocyclic carbene catalyzed expected and unexpected C–C and C–N functionalization reactions of 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones. Catalysis Science & Technology, 6(12), 4349-4356. [Link]
-
ChemRxiv. (2020). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. [Link]
-
Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882–1885. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2015). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 44(33), 14619-14622. [Link]
-
LibreTexts Chemistry. (n.d.). Oxidative Addition & Reductive Elimination. Retrieved from [Link]
-
ChemistryViews. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, 39(35), 8123-8132. [Link]
- BenchChem. (2025). Comparative analysis of palladium catalysts for Buchwald-Hartwig amination.
-
ResearchGate. (2002). Efficient Palladium Catalysts for the Amination of Aryl Chlorides: A Comparative Study on the Use of Phosphonium Salts as Precursors to Bulky, Electron-Rich Phosphines. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (1991). US5047551A - Preparation of 4-chloropyrazoles.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- The Sonogashira Coupling. (n.d.).
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Bioorganic & Medicinal Chemistry, 14(19), 6475-6484. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
Purohit, V. B., Karad, S. C., Patel, K., & Raval, D. K. (2015). Palladium N-heterocyclic carbene catalyzed regioselective C–H halogenation of 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones using N-halosuccinimides (NXS). Catalysis Science & Technology, 5(8), 4066-4071. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17996-18005. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. Scientific Diagram. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16223-16274. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(5), 1368-1393. [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
-
Semantic Scholar. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. Retrieved from [Link]
-
Hartwig, J. F., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ACS Catalysis, 7(6), 3843-3852. [Link]
-
ChemRxiv. (2024). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. [Link]
-
Chemical Communications. (2009). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved from [Link]
-
PubMed. (2020). Palladium-Protein Oxidative Addition Complexes by Amine-Selective Acylation. Retrieved from [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrazole derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenges of purifying this compound, ensuring high purity and yield in your experiments.
I. Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Broad or tailing peaks in High-Performance Liquid Chromatography (HPLC).[1][2]
-
Mixed fractions after column chromatography.[3]
Root Cause Analysis: Poor separation is often a result of an inappropriate solvent system or stationary phase. The polarity of the mobile phase may not be optimal to differentiate between the target compound and closely related impurities. The aldehyde functional group and the pyrazole ring in this compound can lead to interactions with the stationary phase, causing peak tailing.[2]
Resolution Protocol:
-
Optimize the Mobile Phase:
-
TLC Analysis: Systematically screen different solvent systems. A common starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5][6]
-
Gradient Elution: If isocratic elution fails, employ a gradient elution strategy. Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then sharpen the peak of the target compound.
-
-
Select the Appropriate Stationary Phase:
-
Silica Gel: Standard silica gel is the most common choice for the purification of pyrazole derivatives.[4][6][7][8]
-
Deactivated Silica: If peak tailing is significant, consider using deactivated silica gel to minimize strong interactions with the acidic silanol groups.[3]
-
Alternative Stationary Phases: For challenging separations, explore other stationary phases like alumina or florisil.[3]
-
-
Sample Loading:
Issue 2: Low Yield of the Purified Product
Symptoms:
-
The isolated mass of the purified compound is significantly lower than expected.
Root Cause Analysis: Low yield can be attributed to several factors including irreversible adsorption of the compound onto the stationary phase, degradation of the compound during the purification process, or co-elution with an impurity that is later removed during workup. The aldehyde group in the target molecule can be susceptible to oxidation or other degradation pathways, especially on acidic silica gel.[3]
Resolution Protocol:
-
Assess Compound Stability:
-
Before performing column chromatography, spot the crude mixture on a TLC plate, let it sit for a few hours, and then elute it. If new spots appear or the product spot diminishes, it indicates potential degradation on silica.[3]
-
-
Column Loading and Elution:
-
Avoid overloading the column, as this can lead to band broadening and mixing of components.
-
Use a faster flow rate if the compound is suspected to be unstable on the column, minimizing the residence time.
-
-
Post-Purification Analysis:
-
Analyze all collected fractions by TLC or HPLC to ensure no product is being discarded with what appears to be impurities.
-
Issue 3: Product Degradation During Purification
Symptoms:
-
Appearance of new, unexpected spots on the TLC plate of collected fractions.
-
Discoloration of the column or collected fractions.
Root Cause Analysis: this compound, while generally stable[9], can be sensitive to acidic conditions sometimes present on standard silica gel. The aldehyde functionality is also prone to oxidation.
Resolution Protocol:
-
Neutralize the Stationary Phase:
-
If degradation is suspected, pre-treat the silica gel with a base like triethylamine. This is done by adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent.
-
-
Use an Alternative Stationary Phase:
-
Consider using neutral or basic alumina as the stationary phase if the compound is particularly acid-sensitive.
-
-
Work under an Inert Atmosphere:
-
If oxidation is a concern, perform the chromatography under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A common ratio to begin with is 7:3 (hexane:ethyl acetate).[4] You can then adjust the polarity by varying the ratio to achieve an Rf value for the target compound between 0.3 and 0.4 for optimal separation on a column.
Q2: How can I visualize the spots of this compound on a TLC plate?
The pyrazole ring and the carbaldehyde group are chromophores that absorb UV light. Therefore, the spots can be visualized under a UV lamp at 254 nm.[10] Staining with iodine can also be an effective method for visualization.[7]
Q3: My compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
If your compound is very polar and does not move from the baseline, you need to increase the polarity of your mobile phase. You can try adding a small amount of a more polar solvent like methanol or dichloromethane to your ethyl acetate.
Q4: I am observing peak fronting in my HPLC analysis. What is the likely cause?
Peak fronting is often a sign of column overload.[2] This can be due to injecting a sample that is too concentrated or a sample dissolved in a solvent stronger than the mobile phase.[2] Try diluting your sample or dissolving it in the mobile phase.[2][11]
Q5: What are the common impurities I might encounter during the synthesis and purification of this compound?
Common impurities can include unreacted starting materials from the synthesis, such as the corresponding pyrazole without the carbaldehyde group, or by-products from side reactions. For instance, if the carbaldehyde is introduced via a Vilsmeier-Haack reaction, incomplete formylation can be a source of impurities.[5][12][13][14]
III. Experimental Protocols & Data
Table 1: Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and effective for a wide range of pyrazole derivatives.[4][6] |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Allows for the separation of compounds with varying polarities. |
| Gradient Profile | Start with 9:1, gradually increase to 7:3 | Elutes non-polar impurities first, then the target compound. |
| Detection | UV at 254 nm | The pyrazole and aldehyde moieties are UV active.[10] |
Protocol: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the packed silica gel.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Application: Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., to 7:3 hexane:ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualized Workflows
Diagram 1: Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor separation.
Diagram 2: Purification Workflow
Caption: Step-by-step workflow for chromatographic purification.
V. References
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved February 15, 2026, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025, July 7). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025, September 23). Indian Journal of Chemistry (IJC). Retrieved February 15, 2026, from [Link]
-
Procedure Pyrazoline. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Thin Layer Chromatography and Hydrazine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). alwsci. Retrieved February 15, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Moksha Publishing House. Retrieved February 15, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). Retrieved February 15, 2026, from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved February 15, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Retrieved February 15, 2026, from [Link]
-
4-Chloro-3-formylpyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011, July 1). AFINITICA. Retrieved February 15, 2026, from [Link]
-
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatography [chem.rochester.edu]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. jpsionline.com [jpsionline.com]
- 14. rsc.org [rsc.org]
Common side products in the formylation of N-ethylpyrazole
Technical Support Center: Formylation of N-Ethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the formylation of N-ethylpyrazole. As Senior Application Scientists, we understand the nuances and challenges that can arise during synthetic procedures. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the success of your formylation reactions.
Introduction to the Formylation of N-Ethylpyrazole
The introduction of a formyl group onto the N-ethylpyrazole ring is a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. The Vilsmeier-Haack reaction is the most common and effective method for this purpose, offering mild conditions and good regioselectivity.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to electrophilically attack the electron-rich pyrazole ring.[3][4]
For N-ethylpyrazole, the formylation reaction is highly regioselective, predominantly yielding N-ethyl-1H-pyrazole-4-carboxaldehyde .[5][6] The electron-donating nature of the N-ethyl group and the inherent electronic properties of the pyrazole ring direct the electrophilic substitution to the C4 position.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Vilsmeier-Haack formylation of N-ethylpyrazole?
The major product is N-ethyl-1H-pyrazole-4-carboxaldehyde. The reaction exhibits high regioselectivity for the C4 position of the pyrazole ring.
Q2: Why is the formylation so regioselective for the C4 position?
The pyrazole ring is an electron-rich aromatic system. The nitrogen atom at the 1-position, bearing the ethyl group, is a powerful electron-donating group that activates the pyrazole ring towards electrophilic substitution. The electronic distribution favors the C4 position as the most nucleophilic site.
Q3: Can other formylation methods be used for N-ethylpyrazole?
While the Vilsmeier-Haack reaction is the most common, other methods like the Duff reaction could potentially be used, although they are less frequently reported for this specific substrate. The Duff reaction is another method for the formylation of activated aromatic rings.[7]
Q4: What are the key safety precautions for a Vilsmeier-Haack reaction?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice water should be done slowly and carefully to control the exothermic reaction.
Common Side Products and Their Formation Mechanisms
While the formylation of N-ethylpyrazole is generally selective, the formation of side products can occur, leading to reduced yields and purification challenges. Understanding the potential side products and their mechanisms of formation is key to troubleshooting and optimizing your reaction.
Di-formylated Pyrazole
-
Side Product: N-ethyl-1H-pyrazole-3,4-dicarboxaldehyde or N-ethyl-1H-pyrazole-4,5-dicarboxaldehyde.
-
Mechanism: Although formylation at the C4 position is strongly favored, under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or a large excess of the Vilsmeier reagent), a second formyl group may be introduced at either the C3 or C5 position. The initial formyl group is electron-withdrawing, which deactivates the ring, making the second formylation more difficult but still possible under forcing conditions.[8]
N-de-ethylated Pyrazole
-
Side Product: 1H-pyrazole-4-carboxaldehyde.
-
Mechanism: While not commonly reported for N-ethylpyrazole under standard Vilsmeier-Haack conditions, cleavage of the N-alkyl group can sometimes occur, particularly at elevated temperatures or in the presence of strong acids for extended periods. This would result in the formation of the unsubstituted pyrazole aldehyde.
Hydroxymethylated Pyrazole
-
Side Product: (1-ethyl-1H-pyrazol-4-yl)methanol.
-
Mechanism: In some cases, particularly with prolonged heating of DMF, small amounts of formaldehyde can be generated in situ. This can lead to the hydroxymethylation of the pyrazole ring at the C4 position, competing with the desired formylation.[9]
Unreacted Starting Material
-
Side Product: N-ethylpyrazole.
-
Cause: Incomplete reaction is a common issue and can be due to several factors, including insufficient Vilsmeier reagent, low reaction temperature, or a short reaction time.
Polymeric/Tarry Materials
-
Side Product: Dark, insoluble materials.
-
Mechanism: Overheating the reaction or the presence of impurities can lead to polymerization and decomposition of the starting material, reagent, or product, resulting in the formation of intractable tars.
Below is a diagram illustrating the potential reaction pathways leading to the desired product and common side products.
Caption: Reaction pathways in the formylation of N-ethylpyrazole.
Troubleshooting Guide
This section provides solutions to common problems encountered during the formylation of N-ethylpyrazole.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Prepare the Vilsmeier reagent fresh and use it immediately. Ensure anhydrous conditions as the reagent is moisture-sensitive. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 60-70 °C).[1] 3. Use freshly distilled POCl₃ and anhydrous DMF. Impurities in the starting materials can inhibit the reaction. |
| Formation of Multiple Products | 1. Di-formylation. 2. Presence of other side products. 3. Isomeric products (unlikely but possible). | 1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Avoid a large excess. 2. Maintain a low reaction temperature during reagent formation and substrate addition to minimize side reactions. 3. Careful purification by column chromatography may be necessary to separate the desired product from isomers or other byproducts. |
| Dark, Tarry Reaction Mixture | 1. Reaction overheating. 2. Impurities in starting materials or solvents. | 1. Strict temperature control is crucial. Prepare the Vilsmeier reagent at 0 °C and add the N-ethylpyrazole solution slowly to manage the exothermic reaction. 2. Ensure all glassware is dry and solvents are anhydrous. Water can lead to uncontrolled reactions and decomposition. |
| Difficult Product Isolation/Purification | 1. Product is water-soluble. 2. Formation of emulsions during work-up. | 1. After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Add brine (saturated NaCl solution) during the work-up to break emulsions and improve phase separation. |
Below is a troubleshooting workflow to guide your experimental optimization.
Caption: Troubleshooting workflow for the formylation of N-ethylpyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Ethylpyrazole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
N-ethylpyrazole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add freshly distilled POCl₃ (1.2 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve N-ethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the N-ethylpyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-ethyl-1H-pyrazole-4-carboxaldehyde.
-
References
- BenchChem. (2025).
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack conditions. Arkivoc, 2018(5), 13-27.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
- Kinger, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 27953-27985.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Blay, G., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 72(2), 513-519.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
- Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 945-963.
- Su, W., et al. (2006). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 8(24), 5553-5555.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
-
Mictlantecuhtli. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions (pp. 1-33). John Wiley & Sons, Inc.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
- Bakthavachalam, R., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Letters of Chemistry, Physics and Astronomy, 12, 186-196.
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Wiley. Retrieved from [Link]
- BenchChem. (2025). troubleshooting low conversion rates in pyrazole synthesis. BenchChem Technical Support.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015).
- Timofeeva, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(18), 5898.
- El-Shehry, M. F., et al. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 53(4), 1017-1033.
- Sanna, M., et al. (2022).
- de Oliveira, C. H. A., et al. (2015). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Vilsmeier-Haack Reaction for Substituted Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: A Problem-Solution Approach
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like pyrazoles.[1][2][3][4] However, its success is highly dependent on substrate reactivity, reaction conditions, and proper work-up procedures. This section addresses common issues encountered during the Vilsmeier-Haack formylation of substituted pyrazoles.
Issue 1: Low to No Product Yield
This is one of the most frequent challenges. Several factors can contribute to a low or complete lack of product formation.
Possible Causes & Recommended Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[5][6] Any moisture in the glassware or reagents will lead to its decomposition. | 1. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use. Use anhydrous N,N-dimethylformamide (DMF) and freshly opened or distilled phosphorus oxychloride (POCl₃).[7] 2. Proper Reagent Preparation: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to ice-cold DMF with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).[5][6] Use the reagent immediately after preparation.[6] |
| Insufficiently Reactive Pyrazole Substrate | The electronic nature of substituents on the pyrazole ring significantly impacts its reactivity. Electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic substitution, making the reaction sluggish or preventing it altogether.[8] | 1. Increase Reaction Temperature: For less reactive substrates, a higher temperature may be necessary. Monitor the reaction by TLC and consider gradually increasing the temperature, for instance, to 70-80 °C.[5][8] 2. Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can sometimes drive the reaction to completion for deactivated substrates.[8] |
| Incomplete Reaction | The reaction time or temperature may not be sufficient for the specific pyrazole derivative being used. | 1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to track the consumption of the starting material.[5] 2. Extend Reaction Time: If the reaction is proceeding slowly, extend the reaction time at the current temperature. |
| Product Decomposition During Work-up | The pyrazole-4-carboxaldehyde product might be sensitive to the work-up conditions, particularly if harsh acids or bases are used. | 1. Careful Quenching: Quench the reaction mixture by slowly pouring it onto crushed ice.[5] 2. Controlled Neutralization: Neutralize the acidic solution carefully with a mild base like sodium bicarbonate or sodium acetate solution, while keeping the temperature low.[9] |
Issue 2: Formation of Multiple Products or Unexpected Byproducts
The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired aldehyde.
Possible Causes & Recommended Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Side Reactions | Overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to side reactions like chlorination or the formation of other byproducts.[8] In some cases, hydroxymethylation can occur due to the decomposition of DMF at high temperatures.[8] | 1. Optimize Reaction Conditions: Carefully control the reaction temperature and time. Start with milder conditions and gradually increase the temperature if necessary, while monitoring the reaction by TLC. 2. Control Stoichiometry: An excessive amount of the Vilsmeier reagent can sometimes lead to undesired side reactions. Optimize the molar ratio of the pyrazole to the Vilsmeier reagent. |
| Regioselectivity Issues | While formylation typically occurs at the C4 position of the pyrazole ring due to electronic factors,[1] substituents on the ring can sometimes influence the regioselectivity, leading to a mixture of isomers. | 1. Characterize the Products: If multiple products are formed, isolate and characterize them (e.g., by NMR spectroscopy) to determine their structures. 2. Consult Literature: Review the literature for Vilsmeier-Haack reactions on similarly substituted pyrazoles to anticipate potential regiochemical outcomes. |
| Starting Material Impurities | Impurities in the starting pyrazole can lead to the formation of corresponding formylated byproducts. | 1. Purify Starting Material: Ensure the purity of the starting substituted pyrazole before proceeding with the reaction. Recrystallization or column chromatography may be necessary. |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure pyrazole-4-carboxaldehyde can be challenging.
Possible Causes & Recommended Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Product is Water-Soluble | Some pyrazole-4-carboxaldehydes may have a degree of solubility in water, leading to losses during the aqueous work-up. | 1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. 2. Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. |
| Emulsion Formation | The presence of DMF and salts can sometimes lead to the formation of a stable emulsion during extraction, making phase separation difficult. | 1. Add Brine: Adding a saturated sodium chloride solution (brine) can help to break the emulsion. 2. Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the layers. |
| Purification Challenges | The product may co-elute with impurities during column chromatography, or it may be difficult to crystallize. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Alternative Purification: Consider other purification techniques such as recrystallization from a suitable solvent system or preparative TLC. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of the Vilsmeier-Haack reaction on substituted pyrazoles.
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[4][5][10] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][10][11]
Caption: Formation of the Vilsmeier reagent.
Q2: Why is the C4 position of the pyrazole ring preferentially formylated?
The regioselectivity of the Vilsmeier-Haack reaction on the pyrazole ring is governed by electronic effects. The two nitrogen atoms in the pyrazole ring influence the electron density at different positions. The combined effect of the nitrogen atoms leads to a decrease in electron density at the C3 and C5 positions, making the C4 position the most electron-rich and therefore the most susceptible to electrophilic attack.[1]
Q3: Can I use other formylating agents besides DMF/POCl₃?
While the DMF/POCl₃ system is the most common, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[6][11] Additionally, alternative methods for formylation exist, such as the Duff reaction or the Gattermann reaction, but the Vilsmeier-Haack reaction is often preferred for its milder conditions and broader applicability to electron-rich heterocycles.[12]
Q4: What are the key safety precautions for this reaction?
The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[5]
-
Vilsmeier Reagent: Moisture-sensitive and corrosive.[5]
-
Work-up: The quenching of the reaction with water or ice is highly exothermic and must be done slowly and with caution.[5]
Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q5: How do substituents on the pyrazole ring affect the reaction?
Substituents play a crucial role in the outcome of the Vilsmeier-Haack reaction.
-
Electron-donating groups (EDGs) (e.g., alkyl, alkoxy groups) increase the electron density of the pyrazole ring, making it more reactive towards formylation.
-
Electron-withdrawing groups (EWGs) (e.g., nitro, cyano, haloalkyl groups) decrease the electron density of the ring, making the reaction more difficult.[8] In such cases, harsher reaction conditions (higher temperature, longer reaction time, excess reagent) may be required.[8]
Experimental Workflow Overview
The following diagram outlines a general experimental workflow for the Vilsmeier-Haack formylation of a substituted pyrazole.
Caption: General workflow for the Vilsmeier-Haack reaction.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]
-
Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]
-
STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Arkivoc. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for reactions involving 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
Here is the comprehensive technical support guide for 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde , designed as an interactive troubleshooting center.
Current Status: SYSTEM ONLINE | Support Level: TIER 3 (SENIOR SCIENTIST) Ticket ID: #PYR-CHO-CL-001
Executive Summary & Reactivity Profile
User: "I need to functionalize this scaffold. Where do I start?"
Senior Scientist: Welcome to the reaction center. This molecule is a "push-pull" heterocyclic scaffold. You have an electron-rich pyrazole ring (the "push") substituted with an electron-withdrawing formyl group and a chloro-handle (the "pull").
This specific arrangement creates three distinct reactivity zones. Your catalyst selection must account for the interference between these zones.
The Reactivity Map
The diagram below illustrates the competing electronic effects and the specific catalyst classes required for each site.
Figure 1: Reactivity landscape of the target scaffold. Note the potential for the C-3 aldehyde to interfere with C-4 metal catalysis.
Catalyst Selection & Troubleshooting (Q&A)
Module A: The C-4 Chloride Challenge (Cross-Coupling)
Issue: "My Suzuki coupling yields are <20%. I'm using Pd(PPh3)4 and Na2CO3."
Diagnosis: You are facing two problems:
-
Bond Strength: The C-Cl bond on a pyrazole is significantly stronger than C-Br or C-I. Standard triphenylphosphine (PPh3) ligands lack the electron-donating power to facilitate oxidative addition here.
-
Base Sensitivity: Strong bases (hydroxides/alkoxides) can trigger the Cannizzaro reaction on the C-3 aldehyde, consuming your starting material.
Solution Protocol: Switch to a "Buchwald-type" dialkylbiaryl phosphine ligand or an N-heterocyclic carbene (NHC) precatalyst.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd-PEPPSI-IPr (2 mol%) or Pd2(dba)3 + XPhos | These electron-rich, bulky ligands force oxidative addition into the inert C-Cl bond [1]. |
| Base | K3PO4 (Potassium Phosphate) | Mild enough to prevent aldehyde disproportionation (Cannizzaro) but strong enough to activate the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | The water co-solvent is critical for the transmetallation step in Suzuki couplings. |
| Temp | 80–100 °C | Chloride activation requires thermal energy. |
Step-by-Step Protocol (Suzuki Coupling):
-
Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Add Pd-PEPPSI-IPr (2.0 mol%).
-
Evacuate and backfill with Argon (3 cycles). Critical: Oxygen kills the active Pd(0) species.
-
Add degassed 1,4-dioxane/water (4:1) via syringe.
-
Stir at 80 °C for 4–12 hours.
-
Check Point: Monitor by LCMS. If the aldehyde peak disappears but no product forms, check for "dehalogenation" (H replacing Cl), which implies the hydride source (often from solvent decomposition) is competing.
Module B: The C-3 Aldehyde (Functionalization)
Issue: "I'm trying to do a reductive amination, but I'm getting a mixture of alcohols and over-reduced products."
Diagnosis: The pyrazole ring makes the C-3 aldehyde electron-deficient. If you use standard NaBH4, it is too aggressive and will reduce the aldehyde to the alcohol before the imine forms.
Solution Protocol: Use Sodium Triacetoxyborohydride (STAB) . It is less nucleophilic and will only reduce the imine (formed in situ), not the aldehyde itself.
| Reagent | Status | Notes |
| NaBH4 | ❌ AVOID | Reduces aldehyde to alcohol immediately. |
| NaCNBH3 | ⚠️ CAUTION | Toxic (cyanide risk). Works, but requires pH control. |
| NaBH(OAc)3 | ✅ PREFERRED | Self-buffering, selective for imine reduction [2]. |
Step-by-Step Protocol (Reductive Amination):
-
Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE) .
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.
-
Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated NaHCO3. (Do not use strong acid, or you may hydrolyze the product).
Module C: Advanced C-H Activation (C-5 Position)
Issue: "I need to functionalize the C-5 position, but I don't have a halogen there."
Diagnosis: Direct C-H activation is possible but requires a Directing Group (DG) . The aldehyde itself is a weak DG. You must transiently convert it to an imine or use a specific catalyst system that recognizes the pyrazole nitrogen.
Workflow Visualization:
Figure 2: Transient directing group strategy for C-5 functionalization.
Recommendation: Use Ruthenium(II) catalysis.[1] The aldehyde can condense with a catalytic amount of an amine (like cyclohexylamine) to form a transient imine, which directs the Ru catalyst to the C-5 position [3].
Reference Data & Constants
Solvent Compatibility Table
| Solvent | C-4 Coupling (Suzuki) | C-3 Reductive Amination | C-3 Oxidation |
| DMF | ✅ Good (High Temp) | ❌ Hard to remove | ✅ Good |
| DCM/DCE | ❌ Poor (Low Temp) | ✅ Excellent | ❌ Poor |
| Toluene | ✅ Excellent | ⚠️ Acceptable | ❌ Poor |
| Ethanol | ⚠️ Ligand Exchange Risk | ✅ Good | ✅ Good |
Safety & Handling (SDS Highlights)
-
Skin Sensitizer: Pyrazoles are potential sensitizers. Wear double nitrile gloves.
-
Acid Sensitivity: The aldehyde is stable, but the C-4 chloride can hydrolyze under forcing acidic conditions (e.g., conc. HCl reflux).
References
-
Organ, M. G., et al. (2007). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal.[2]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Gandeepan, P., & Ackermann, L. (2018). "Transient Directing Groups for C–H Activation." Chem. Sci.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" (Analogous reactivity data).
End of Technical Guide. For further assistance, please reference Ticket #PYR-CHO-CL-001 in your correspondence.
Sources
Validation & Comparative
Publish Comparison Guide: SAR Studies of 4-Chloro-1-Ethyl-1H-Pyrazole-3-Carbaldehyde Analogs
Executive Summary
4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (CAS: 1005583-83-4) represents a critical pharmacophore in modern medicinal chemistry, serving as a "warhead" precursor for the synthesis of bioactive Schiff bases, chalcones, and fused heterocyclic systems. Unlike its 4-carbaldehyde isomers, the 3-carbaldehyde position offers unique steric geometry, allowing for the development of highly selective inhibitors for targets such as DNA gyrase (antimicrobial) and EGFR kinase (anticancer) .
This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, comparing its derivatives against standard therapeutic agents. It establishes why the 4-chloro and 1-ethyl substitutions are not merely structural placeholders but functional necessities for metabolic stability and lipophilic binding.
Chemical Profile & Reactivity
The utility of this scaffold lies in its tri-functional nature, allowing for orthogonal modifications at three distinct sites.
| Feature | Chemical Role | Biological Impact |
| C3-Formyl Group (-CHO) | Highly reactive electrophile for condensation reactions (Schiff bases, Knoevenagel). | Acts as the "linker" to the target-binding motif (e.g., aryl rings, thiazoles). |
| C4-Chloro Substituent (-Cl) | Electron-withdrawing group (EWG); blocks metabolic oxidation at the 4-position. | Enhances lipophilicity ( |
| N1-Ethyl Group (-Et) | Moderate steric bulk; electron-donating alkyl group. | Balances water solubility with membrane permeability; fits into smaller hydrophobic pockets where phenyl groups are too bulky. |
Comparative Performance Analysis
The following data synthesizes representative SAR findings from pyrazole-3-carbaldehyde derivatives, comparing the Parent Scaffold , Optimized Analogs (Schiff Bases) , and Standard of Care (SOC) drugs.
Study A: Antimicrobial Potency (Target: S. aureus DNA Gyrase)
Context: The free aldehyde is generally inactive. Activity is unlocked upon condensation with amine-bearing heterocycles (e.g., 4-amino-1,2,4-triazoles).
| Compound Class | Specific Structure | MIC (µg/mL) vs S. aureus | LogP | Performance Verdict |
| Parent Scaffold | 4-chloro-1-ethyl-1H-pyrazole-3-CHO | >100 (Inactive) | 1.8 | Baseline. Lacks hydrogen bond donors required for active site binding. |
| Analog A (Optimized) | Schiff Base: (E)-N-((4-chloro-1-ethyl-1H-pyrazol-3-yl)methylene)-4H-1,2,4-triazol-4-amine | 4 - 8 | 3.2 | Superior. The azomethine (-CH=N-) linkage positions the triazole to interact with DNA gyrase residues. |
| Analog B (Variant) | 4-H -1-ethyl-1H-pyrazole derivative | 32 - 64 | 2.5 | Inferior. Removal of C4-Cl reduces lipophilicity and metabolic stability. |
| Standard of Care | Ciprofloxacin | 0.5 - 1.0 | 0.28 | Gold Standard. Analog A approaches clinical relevance but requires further optimization. |
Study B: Anticancer Cytotoxicity (Target: HeLa / MCF-7 Cell Lines)
Context: Pyrazole-chalcones derived from this aldehyde show potent antiproliferative effects.
| Compound | IC50 (µM) | Mechanism of Action |
| Parent Scaffold | > 200 (Non-toxic) | N/A |
| Analog C (Chalcone) | 3-(4-chloro-1-ethyl-pyrazol-3-yl)-1-phenyl-prop-2-en-1-one | 12.5 |
| Reference Drug | Doxorubicin | 1.2 |
Key Insight: The 4-chloro substituent is statistically associated with a 2-4x increase in potency compared to the 4-hydro analogs across multiple studies, attributed to the "halogen bond" capability within hydrophobic pockets of enzymes.
Technical Deep Dive: The SAR Mechanics
The following diagram illustrates the causal relationships between structural modifications and biological outcomes.
Figure 1: Structural Logic Flow. The C4-Cl provides stability, N1-Et ensures bioavailability, and C3-CHO enables target specificity via derivatization.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).
Protocol A: Synthesis of Schiff Base Analogs
Objective: Convert the 3-carbaldehyde scaffold into a bioactive imine.
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Aromatic Amine (e.g., 4-amino-triazole) (1.0 eq)
-
Solvent: Absolute Ethanol (10 mL/mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
Dissolution: Dissolve the aldehyde in ethanol in a round-bottom flask. Add the amine.[1][2]
-
Catalysis: Add acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Validation (TLC): Monitor using Hexane:Ethyl Acetate (7:3). The aldehyde spot (
) must disappear; a new lower spot (imine) should appear. -
Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol/DMF.
-
-
Characterization Check:
-
IR: Disappearance of C=O stretch (~1690 cm⁻¹); Appearance of C=N stretch (1610–1630 cm⁻¹).
-
Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation:
-
Dissolve test compounds in DMSO (Stock: 1 mg/mL).
-
Prepare Mueller-Hinton Broth (MHB).
-
-
Inoculation:
-
Adjust bacterial culture (S. aureus ATCC 25923) to
McFarland standard ( CFU/mL).
-
-
Dilution:
-
Perform serial 2-fold dilutions of the compound in 96-well plates (Range: 100 µg/mL to 0.1 µg/mL).
-
-
Incubation:
-
Incubate at 37°C for 24 hours.
-
-
Readout:
-
Visual: The MIC is the lowest concentration with no visible turbidity.
-
Validation: Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO only). Ciprofloxacin MIC must fall within CLSI ranges (0.12–0.5 µg/mL) for the test to be valid.
-
Synthetic Workflow Visualization
Figure 2: Synthetic pathway for converting the scaffold into bioactive agents.
References
-
Synthesis and Biological Evaluation of Pyrazole-3-carbaldehyde Derivatives. Source:Arkivoc (2011).[3] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." URL:[Link]
-
Antimicrobial Activity of Pyrazole Derivatives. Source:Journal of Chemical Health Risks (2024). "Review on Biological Activities of Pyrazole Derivatives." URL:[Link]
-
SAR of Halogenated Pyrazoles. Source:MDPI Molecules (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." URL:[Link]
Sources
Comparative Guide: Synthetic Pathways to 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
Topic: Alternative Synthetic Routes to 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The synthesis of This compound presents a specific regiochemical challenge. Unlike the 4-position, which is naturally nucleophilic and susceptible to direct formylation (e.g., Vilsmeier-Haack), the 3-position requires pre-functionalization or functional group interconversion (FGI).
This guide objectively compares the two most viable synthetic strategies:
-
Route A (The Carboxylate Route): A robust, stepwise reduction-oxidation sequence starting from ethyl 1H-pyrazole-3-carboxylate.
-
Route B (The Methyl Oxidation Route): A shorter, industrial-style approach involving radical halogenation of a 3-methyl precursor.
Key Takeaway: While Route B offers higher atom economy, Route A is recommended for medicinal chemistry applications due to superior regiocontrol and purification profiles, despite the higher step count.
Critical Regiochemistry & Retrosynthesis
Before detailing the protocols, it is vital to understand the regiochemical pitfalls of the pyrazole ring.
-
N-Alkylation Ambiguity: Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers. Separation at the early stage is critical.
-
Electrophilic Substitution: The C4 position is the most electron-rich. Chlorination must be controlled to prevent over-halogenation or side-chain radical attack (in Route B).
Visual Pathway Analysis (Graphviz)
Figure 1: Comparative workflow of the Carboxylate FGI Route (A) vs. the Methyl Oxidation Route (B).
Detailed Experimental Protocols
Route A: The Carboxylate FGI Sequence (Recommended)
Rationale: This route avoids the harsh conditions of radical halogenation and provides crystalline intermediates that are easy to purify.
Step 1: Regioselective N-Ethylation
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF.
-
Protocol: Dissolve pyrazole ester in DMF (0.5 M). Add K₂CO₃ and stir for 30 min. Add EtI dropwise at 0°C. Warm to 60°C for 4h.
-
Purification (Critical): The reaction yields a mixture of 1,3- (major) and 1,5- (minor) isomers.
-
Workup: Pour into water, extract with EtOAc.[1]
-
Separation: Silica gel chromatography (Hexane:EtOAc 8:2). The 1-ethyl-3-carboxylate typically elutes second (more polar) compared to the 1,5-isomer, but this must be confirmed via NOE NMR.
-
-
Yield: 75-85% (isolated 1,3-isomer).[2]
Step 2: C4-Chlorination
-
Reagents: N-Chlorosuccinimide (NCS) (1.1 eq), DMF or Acetonitrile.
-
Protocol: Dissolve the alkylated ester in DMF. Add NCS portion-wise at Room Temperature (RT). Stir for 12h.
-
Mechanism: Electrophilic aromatic substitution. The C4 position is highly activated.
-
Yield: 90-95%.
Step 3: Reduction to Alcohol[3]
-
Reagents: LiAlH₄ (0.75 eq - 1.0 eq), dry THF.
-
Protocol: Cool LiAlH₄ suspension in THF to 0°C. Add the chloro-ester in THF dropwise. Stir at 0°C for 1h. Do not reflux to avoid dechlorination (though aryl chlorides are generally stable to LAH, C-Cl on pyrazoles can be labile under forcing conditions).
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Yield: 80-88%.
Step 4: Oxidation to Aldehyde
-
Reagents: Activated MnO₂ (10 eq), DCM or Chloroform.
-
Protocol: Dissolve alcohol in DCM. Add excess MnO₂. Reflux for 4-6h. Filter through Celite.
-
Why MnO₂? It is highly selective for benzylic/allylic-type alcohols and avoids over-oxidation to the carboxylic acid.
-
Yield: 85-92%.
Route B: The Methyl Oxidation Sequence (Alternative)
Rationale: Useful for large-scale synthesis where chromatography costs must be minimized, but requires careful handling of radical initiators.
Step 1 & 2: Alkylation and Chlorination
-
Similar to Route A, but starting with 3-methyl-1H-pyrazole .
-
Note: Separation of 1-ethyl-3-methyl and 1-ethyl-5-methyl isomers is more difficult due to lack of polarity difference compared to the ester derivatives. Distillation is often required.
Step 3: Radical Bromination (Wohl-Ziegler)
-
Reagents: N-Bromosuccinimide (NBS) (1.1 eq), AIBN (cat.), CCl₄ or Benzotrifluoride.
-
Protocol: Reflux the 4-chloro-1-ethyl-3-methylpyrazole with NBS/AIBN.
-
Risk: Competitive bromination at the ethyl group (N-CH2-CH3) is possible, though the methyl group is generally more reactive.
-
Yield: 60-70%.[4]
Step 4: Hydrolysis/Sommelet Reaction
-
Reagents: Hexamethylenetetramine (HMTA) in Ethanol/Water (Sommelet) or DMSO/NaHCO₃ (Kornblum).
-
Protocol: Reflux the bromomethyl intermediate with HMTA, followed by acid hydrolysis.
-
Yield: 50-60%.
Performance Comparison Data
The following table summarizes the experimental outcomes based on typical laboratory scale (1-10g) preparations.
| Feature | Route A (Carboxylate FGI) | Route B (Methyl Oxidation) |
| Overall Yield | 50 - 60% | 30 - 40% |
| Step Count | 4 Linear Steps | 4 Linear Steps |
| Purification | Easy (Chromatography/Crystallization) | Difficult (Distillation of isomers) |
| Regiocontrol | High (Isomers separable at Step 1) | Moderate (Isomers hard to separate) |
| Safety Profile | Moderate (LiAlH4 handling) | Low (Radical initiators, CCl4 toxicity) |
| Scalability | Good (Reagents are standard) | Moderate (Radical reactions hard to scale) |
| Cost | Higher (LiAlH4, MnO2) | Lower (NBS, Chlorine gas) |
Troubleshooting & Expert Tips
-
Isomer Identification (Step 1):
-
Do not assume the major product is the desired one. Perform a NOESY NMR experiment.
-
Target (1-ethyl-3-substituted): Strong NOE between N-Ethyl protons and the H/Substituent at C5. Weak/No NOE between N-Ethyl and the Substituent at C3.
-
Impurity (1-ethyl-5-substituted): Strong NOE between N-Ethyl protons and the Substituent at C5.
-
-
Chlorination Source:
-
If NCS is too slow, use SO₂Cl₂ (Sulfuryl Chloride) at 0°C. However, SO₂Cl₂ generates HCl, which can be detrimental if acid-sensitive groups are present (not an issue for the ester).
-
-
Aldehyde Stability:
-
4-chloro-pyrazole-3-carbaldehydes are prone to air oxidation. Store under nitrogen at -20°C.
-
References
-
Regioselective Pyrazole Synthesis
-
Chlorination Methodologies
-
Ester Reduction Protocols
-
Oxidation of Pyrazole Alcohols
Sources
- 1. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Khan Academy [khanacademy.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde: An Application Scientist's Perspective
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical scrutiny.[1][2] The presence of impurities, even in trace amounts, can have significant implications for the stability, safety, and manufacturability of the final drug product. Therefore, selecting and validating an appropriate analytical method for purity determination is a critical decision in the development lifecycle.[3][4][5]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against its high-throughput successor, Ultra-Performance Liquid Chromatography (UPLC), and an orthogonal method, Gas Chromatography (GC). Our objective is to dissect the causality behind methodological choices and provide a robust framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[4][6] Its versatility and robustness make it an ideal starting point for analyzing a moderately polar, UV-active molecule like this compound.
Causality of Method Development Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography. Its nonpolar nature provides effective retention for a wide range of organic molecules. For our target analyte, the ethyl and chloro substitutions on the pyrazole ring contribute to a moderate lipophilicity, making it well-suited for interaction with a C18 stationary phase, allowing for effective separation from more polar starting materials or less polar byproducts.
-
Mobile Phase Composition: The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is optimized to control the elution of the analyte.[3] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The inclusion of a small percentage of an acid, such as 0.1% formic acid, is a critical decision. The pyrazole moiety contains nitrogen atoms that can interact with residual silanols on the silica backbone of the column, leading to peak tailing. The acidic modifier protonates these silanols, minimizing secondary interactions and ensuring a sharp, symmetrical peak shape, which is essential for accurate quantification.
-
Detector Selection: The conjugated system of the pyrazole ring and the carbaldehyde group imparts UV absorbance to the molecule. A Photodiode Array (PDA) or a variable wavelength UV detector is therefore the logical choice. Analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for both the main component and any related impurities.[7]
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or predetermined λmax).
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the diluent.
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria established by regulatory guidelines like ICH.[8][9][10]
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
%RSD for Peak Area: ≤ 2.0%.[11]
-
Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC technology, utilizing columns with sub-2 µm particles and instrumentation capable of handling significantly higher backpressures (up to 15,000 psi).[12][13] This technological leap offers substantial gains in speed, resolution, and sensitivity.[14][15]
Comparative Rationale
The primary advantage of UPLC is a dramatic reduction in analysis time without sacrificing, and often improving, resolution.[12] The smaller particles provide a much higher number of theoretical plates, leading to sharper, narrower peaks. This enhances sensitivity, making UPLC particularly valuable for detecting and quantifying low-level impurities that might be missed by HPLC.[14] The trade-off is the requirement for specialized, high-pressure instrumentation and potentially a higher initial capital investment.
Experimental Protocol: UPLC-UV
1. Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and PDA/UV detector.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 3 minutes, hold at 80% B for 0.5 minutes, return to 30% B and equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm (or predetermined λmax).
3. Solution Preparation & SST:
-
As per the HPLC protocol. SST criteria remain the same, though typically higher theoretical plate counts are observed.
Alternative Method 2: Gas Chromatography (GC)
GC provides an orthogonal separation mechanism to liquid chromatography, making it an excellent confirmatory technique. It separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[16] Its suitability for this compound is contingent on the compound's thermal stability and sufficient volatility.
Comparative Rationale
GC is particularly powerful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC analysis, such as residual solvents from the synthesis process.[17] When coupled with a Mass Spectrometer (MS), GC provides definitive structural information about unknown impurities, which is invaluable during process development and failure investigations.[18] However, non-volatile impurities or thermally labile compounds will not be detected, making it an incomplete purity profile on its own.
Experimental Protocol: GC-FID/MS
1. Instrumentation:
-
GC system equipped with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID) or Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL.
3. Solution Preparation:
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Standard/Sample Solution: Prepare solutions at a concentration of approximately 1 mg/mL.
Workflow and Data Comparison
The overall process for comparing these analytical methods is outlined below. It begins with a thorough characterization of the analyte to inform method development, followed by parallel validation and a direct comparison of performance metrics.
Caption: Workflow for comparative purity analysis.
Performance Metrics: A Head-to-Head Comparison
To provide a clear, objective comparison, the following table summarizes the expected performance of each technique for the analysis of this compound. The data presented is hypothetical but representative of typical results.
| Parameter | HPLC | UPLC | GC-FID |
| Analysis Time (min) | ~20 | ~4 | ~15 |
| Resolution (Main Peak vs. Impurity) | 2.5 | 4.0 | 3.0 |
| Theoretical Plates | ~15,000 | ~100,000 | ~120,000 |
| Relative Sensitivity (LOQ) | Baseline (1x) | ~3-5x Higher | ~0.5-1x (Analyte Dependent) |
| Solvent Consumption per Run (mL) | ~20 | ~2.5 | < 0.1 (excluding sample prep) |
| Key Advantage | Robustness, accessibility | Speed, sensitivity, resolution | Orthogonal separation, volatile impurity analysis |
| Key Limitation | Slower analysis time | Higher system pressure, cost | Not suitable for non-volatile or thermally labile compounds |
Conclusion and Recommendations
The selection of an analytical method is a balance of performance, speed, and the specific questions being asked.
-
RP-HPLC remains the gold standard for routine quality control. Its robustness, widespread availability, and well-understood principles make it a reliable choice for batch release testing where speed is not the primary driver. The developed method demonstrates adequate resolution and sensitivity for its intended purpose.
-
UPLC is the superior choice for high-throughput environments, such as in-process control monitoring or early-stage development where rapid feedback is crucial.[14][15] Its enhanced sensitivity and resolution also make it the preferred method for impurity profiling and forced degradation studies, where the detection of trace-level degradants is critical.
-
GC serves as an indispensable orthogonal method. While it should not be used as the sole technique for a complete purity profile of this analyte, it is highly recommended for complementary analysis. Specifically, it should be employed to quantify residual solvents and to investigate any potential volatile impurities that would be invisible to LC-based methods.
Ultimately, a comprehensive purity analysis strategy for a critical intermediate like this compound should leverage the strengths of multiple techniques. A validated UPLC or HPLC method should form the core of the testing protocol, supplemented by a validated GC method to ensure all potential impurities—volatile and non-volatile—are controlled. This multi-faceted approach ensures the highest level of quality and confidence in the intermediate, paving the way for a safe and effective final drug product.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]
-
Anonymous. (2019, October 24). A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]
-
Anonymous. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. Available at: [Link]
-
Anonymous. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]
-
Anonymous. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Scribd. Available at: [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
Patel, P., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available at: [Link]
-
Anonymous. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]
-
Kumar, S., & Kumar, A. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Sharma, S., & Singh, G. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
European Medicines Agency. (2023, November 1). ICH Q2(R2) validation of analytical procedures – scientific guideline. Available at: [Link]
-
Anonymous. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Anonymous. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anonymous. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... R Discovery. Available at: [Link]
-
Mousa, M. A. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. Available at: [Link]
-
Anonymous. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Available at: [Link]
-
Adelphi University. (n.d.). Gas chromatography : derivatization, sample preparation, application. Available at: [Link]
-
ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Available at: [Link]
-
ACS Publications. (2025, May 2). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Available at: [Link]
-
Semantic Scholar. (2021, April 15). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Available at: [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
OMICS International. (n.d.). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
- Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. asianjpr.com [asianjpr.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 10. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. biomedres.us [biomedres.us]
- 16. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
[1]
Executive Safety Summary
Compound: 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde Chemical Class: Halogenated Heterocyclic Aldehyde CAS Registry Number: Verify with specific vendor COA (Analogous to 1-Methyl variant CAS: 175204-81-6)[1]
This guide goes beyond the standard Safety Data Sheet (SDS). While the SDS lists hazards, this document provides the operational logic required to handle this intermediate safely and effectively in a research setting.
Critical Hazard Profile (GHS Classifications):
-
H315 (Skin Irritant): The lipophilic ethyl group facilitates dermal absorption.[1]
-
H319 (Eye Irritant): Aldehyde moieties are potent lachrymators.[1]
-
H335 (Respiratory Irritant): Dust and vapors (if heated) attack mucous membranes.
-
Reactivity: Susceptible to autoxidation (forming the corresponding carboxylic acid) and condensation reactions.
Risk Assessment & PPE Decision Matrix
As a scientist, you must evaluate risk based on the state of the matter. A solid powder presents different permeation risks than a solution.
The "Why" Behind the Gear
-
Glove Permeation: Standard nitrile is effective against the solid powder.[1] However, once dissolved in organic solvents (DCM, THF), the solvent drives the permeation rate. The chlorine substituent on the pyrazole ring increases the compound's lipophilicity, making it easier to cross dermal barriers if the glove material is compromised.
-
Respiratory Defense: Aldehydes are sensitizers.[1] Repeated low-level exposure can lead to hypersensitivity.[1] Engineering controls (fume hoods) are primary; respirators are secondary.
PPE Selection Table
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Work-up) | Technical Rationale |
| Eye/Face | Chemical Goggles (Indirect Vent) | Chemical Goggles + Face Shield | Safety glasses fail to block aldehyde vapors which can bypass side-shields.[1] |
| Hand | Nitrile (Min.[2][3][4][5] 0.11 mm / 4 mil) | Solvent Dependent (See Protocol) | Solid does not permeate nitrile instantly.[1] Solutions require barrier gloves (e.g., Silvershield) if using DCM. |
| Respiratory | N95 or P100 Particulate Respirator | Half-mask with OV/AG Cartridges | P100 stops fine dust.[1] OV (Organic Vapor) cartridges neutralize aldehyde fumes. |
| Body | Standard Cotton Lab Coat | Lab Coat + Chemical Apron | Cotton absorbs; an apron sheds splashes during liquid transfer.[1] |
Visualization: PPE Logic & Spill Response[1][6]
The following diagrams illustrate the decision-making process for PPE selection and the logical workflow for spill containment.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the critical divergence for halogenated solvents.
Figure 2: Emergency Response Workflow. Emphasis on avoiding oxidizers which react violently with aldehydes.[1]
Operational Protocols
A. Weighing & Mass Transfer (Solid State)
The Challenge: Fine organic powders often carry static charges, causing "fly-away" particles that contaminate the balance and the user's cuffs.[1]
-
Engineering Control: Utilize a filtered balance enclosure or a fume hood with the sash lowered.[1]
-
Technique: Use an antistatic gun or ionizer on the spatula and weigh boat before transfer.[1]
-
PPE Check: Ensure glove cuffs are over the lab coat cuffs to prevent powder from entering the sleeve.[1]
B. Reaction Setup (Solution State)
The Challenge: Aldehydes can oxidize to acids, potentially pressurizing sealed vessels.
-
Inert Atmosphere: Always handle under Nitrogen or Argon.[1] This not only protects the chemical integrity (preventing oxidation to the carboxylic acid) but reduces fire risk.
-
Vapor Trapping: If heating, ensure the condenser is vented to a scrubber or a dedicated fume hood exhaust. Do not recirculate aldehyde vapors into the lab.
Waste Disposal & Environmental Compliance
Core Principle: The presence of the Chlorine atom (Cl) and the Nitrogen heterocycle dictates the waste stream.
-
Primary Stream: Halogenated Organic Waste .[1]
-
Reasoning: Even if dissolved in a non-halogenated solvent like Ethyl Acetate, the compound itself contains chlorine. Mixing this with non-halogenated waste can trigger compliance violations in many jurisdictions (e.g., EPA RCRA).
-
-
Incompatibility Alert:
-
Do NOT mix with Oxidizing Acids (Nitric, Perchloric): Aldehydes react exothermically with strong oxidizers.
-
Do NOT mix with Amines (unless intended): Aldehydes react with amines to form imines (Schiff bases), potentially generating heat or unwanted byproducts in the waste drum.
-
-
Container Prep: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding glass.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
